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Compound of Interest

Compound Name: 2,4-Dichloro-5-methylphenol

Cat. No.: B1664152 Get Quote

Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of

2,4-dichloro-5-methylphenol (CAS No. 1124-07-8). As a chlorinated phenolic compound, its

precise structural elucidation is critical for applications in pharmaceutical development,

environmental analysis, and chemical synthesis. This document outlines the theoretical basis

and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C),

Fourier-Transform Infrared (FTIR) spectroscopy, and Electron Ionization Mass Spectrometry

(EI-MS) for the definitive identification of this molecule. In the absence of publicly available

experimental spectra, this guide leverages established spectroscopic principles and predictive

models to construct a detailed, expected analytical fingerprint. Each section provides an in-

depth interpretation of the predicted data, the causal mechanisms behind the spectral features,

and field-proven protocols for data acquisition.

Introduction: The Analytical Challenge
2,4-Dichloro-5-methylphenol is an aromatic compound featuring a hydroxyl group, a methyl

group, and two chlorine atoms as substituents on a benzene ring. This specific substitution

pattern gives rise to a unique spectroscopic signature. For researchers in drug development,

confirming the identity and purity of such a molecule is a non-negotiable step in ensuring the

integrity of synthetic pathways and the safety of final products.

This guide is structured to provide a multi-faceted analytical approach. We will dissect the

predicted data from each key spectroscopic method, offering not just the numbers, but the
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scientific rationale for why each peak and signal appears where it does. This foundational

understanding is crucial for troubleshooting unexpected results and adapting methodologies to

new, but related, chemical entities.

Molecular Structure and Key Identifiers
Chemical Name: 2,4-Dichloro-5-methylphenol

Synonyms: 4,6-Dichloro-m-cresol

CAS Number: 1124-07-8[1][2]

Molecular Formula: C₇H₆Cl₂O[1][2]

Molecular Weight: 177.03 g/mol (using most common isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁶O)[2]

Figure 1: Structure of 2,4-Dichloro-5-methylphenol with atom numbering.

Nuclear Magnetic Resonance (¹H & ¹³C NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. By observing the behavior of atomic nuclei in a strong magnetic field, we

can map out connectivity and deduce the chemical environment of each atom.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of distinct proton environments and

their neighboring protons. For 2,4-dichloro-5-methylphenol, we expect four unique signals.

Table 1: Predicted ¹H NMR Data for 2,4-Dichloro-5-methylphenol (in CDCl₃)
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 7.35 Singlet (s) 1H H-3

This proton is
ortho to a
strongly
electron-
withdrawing
chlorine atom
and meta to
another,
leading to
significant
deshielding
and a
downfield
shift.

~ 7.05 Singlet (s) 1H H-6

This proton is

ortho to the

electron-donating

hydroxyl group

and meta to the

methyl group,

resulting in a

more shielded

(upfield) position

compared to H-3.

~ 5.5 - 6.5 Broad Singlet (br

s)

1H -OH The chemical

shift of phenolic

protons is highly

variable and

depends on

concentration,

temperature, and

solvent due to

hydrogen
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

bonding. The

signal is typically

broad and

exchanges with

D₂O.[3]

| ~ 2.30 | Singlet (s) | 3H | -CH₃ | The methyl group is attached to an aromatic ring and is not

adjacent to any protons, resulting in a singlet in the typical benzylic region. |

Expertise in Interpretation: The key to assigning the aromatic protons (H-3 and H-6) lies in

understanding substituent effects.[4]

Electron-Withdrawing Groups (EWGs) like chlorine deshield nearby protons, shifting their

signals downfield (to a higher ppm value).

Electron-Donating Groups (EDGs) like hydroxyl (-OH) and alkyl (-CH₃) shield nearby

protons, shifting them upfield (to a lower ppm value).[4]

In this molecule, H-3 is flanked by two chlorine atoms (one ortho, one para), experiencing a

strong deshielding effect. H-6, however, is ortho to the shielding -OH group and para to a

chlorine atom. The net effect places H-6 at a higher field (lower ppm) than H-3. Since there are

no adjacent protons to H-3 or H-6, both are predicted to appear as sharp singlets.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the lack of

symmetry in 2,4-dichloro-5-methylphenol, all seven carbon atoms are chemically distinct and

should produce seven individual signals.

Table 2: Predicted ¹³C NMR Data for 2,4-Dichloro-5-methylphenol (in CDCl₃)
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~ 152 C-1 (C-OH)

The carbon directly
attached to the highly
electronegative oxygen
atom is significantly
deshielded and appears
furthest downfield.[5][6]

~ 138 C-5 (C-CH₃)
The ipso-carbon of the methyl

group.

~ 132 C-3 Aromatic C-H carbon.

~ 129 C-4 (C-Cl)

The carbon bonded to chlorine

experiences deshielding,

though the "heavy atom effect"

can be complex.[7]

~ 125 C-2 (C-Cl)

The second carbon bonded to

chlorine, in a different

environment than C-4.

~ 118 C-6
Aromatic C-H carbon, shielded

by the adjacent -OH group.

| ~ 20 | -CH₃ | The sp³-hybridized methyl carbon appears significantly upfield, in the typical

range for alkyl groups.[5] |

Expertise in Interpretation: The assignment of ¹³C NMR signals in substituted benzenes can be

reliably estimated using additive models and general principles.[8][9] Carbons directly bonded

to electronegative atoms (O, Cl) are shifted downfield. The C-1 carbon, attached to the oxygen

of the hydroxyl group, will be the most deshielded of the ring carbons. The methyl carbon,

being the only sp³-hybridized carbon, is easily identified by its far upfield shift.

Experimental Protocol: NMR Sample Preparation
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This protocol ensures the acquisition of high-resolution spectra by minimizing contaminants

and ensuring sample homogeneity.

Material Preparation: Weigh approximately 10-15 mg of solid 2,4-dichloro-5-methylphenol
for ¹H NMR (or 50-75 mg for ¹³C NMR) and place it into a clean, dry vial.[10][11]

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-

d (CDCl₃), to the vial. CDCl₃ is an excellent choice for many organic solids due to its good

dissolving power and relatively simple residual solvent signal (~7.26 ppm).[9]

Dissolution: Gently agitate or vortex the vial to ensure the solid completely dissolves. A clear,

particulate-free solution is essential for high-quality spectra.[6]

Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool (do not use

cotton), filter the solution directly into a clean, 5 mm NMR tube. This step removes any

microscopic dust or undissolved particles that can degrade spectral quality.

Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of

the tube with a lint-free tissue before inserting it into the spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within

a molecule. It works by measuring the absorption of infrared radiation, which excites molecular

vibrations (stretching and bending).

Predicted IR Absorption Bands
The FTIR spectrum of 2,4-dichloro-5-methylphenol is dominated by absorptions

corresponding to the O-H, C-H, C=C, and C-Cl bonds.

Table 3: Predicted Major IR Absorption Bands for 2,4-Dichloro-5-methylphenol
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Rationale

3500–3200 (broad,
strong)

O-H Stretch Phenolic -OH

The broadness of
this peak is a
hallmark of
hydrogen bonding
between phenol
molecules in the
solid state.[12][13]

~ 3050 (weak to

medium)
C-H Stretch Aromatic C-H

sp² C-H stretching

vibrations typically

appear just above

3000 cm⁻¹.

1600–1450 (multiple,

medium)
C=C Stretch Aromatic Ring

These absorptions are

due to the stretching

of the carbon-carbon

double bonds within

the benzene ring.

Multiple peaks are

expected.

880–800 (strong)
C-H Bend (out-of-

plane)
Aromatic C-H

The specific position

of this strong band is

highly diagnostic of

the aromatic

substitution pattern.

For a 1,2,4,5-

tetrasubstituted ring, a

strong absorption in

this region is

expected.

| 800–600 (medium to strong) | C-Cl Stretch | Aryl-Chloride | The carbon-chlorine stretching

vibrations typically appear in the fingerprint region of the spectrum. |
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Experimental Protocol: FTIR KBr Pellet Method
For solid samples, the potassium bromide (KBr) pellet method is a gold-standard technique that

produces high-quality transmission spectra. The principle is to disperse the solid analyte in an

IR-transparent matrix (KBr).[14]

Figure 2: Workflow for FTIR sample preparation using the KBr pellet method.

Equipment Preparation: Thoroughly clean and dry an agate mortar and pestle, and all

components of a pellet die. Moisture is a significant interferent, showing broad absorptions

around 3400 cm⁻¹ and 1640 cm⁻¹.[15]

Material Preparation: Use spectroscopic grade KBr powder, dried in an oven at ~110°C for

several hours and stored in a desiccator.[14]

Grinding & Mixing: Weigh approximately 1-2 mg of the 2,4-dichloro-5-methylphenol sample

and grind it to a very fine powder in the agate mortar. Add ~200 mg of the dry KBr powder

and continue to mix gently but thoroughly until the mixture is homogenous.[16]

Pellet Formation: Transfer a portion of the powder mixture into the pellet die. Place the die

into a hydraulic press and apply 8-10 tons of pressure for several minutes.

Analysis: Carefully remove the resulting transparent or translucent pellet from the die and

place it in the sample holder of the FTIR spectrometer. Acquire a background spectrum of

the empty sample chamber first, then acquire the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. For structural elucidation, Electron Ionization (EI) is a "hard" ionization technique that

causes predictable fragmentation of the molecule, providing a structural fingerprint.[17][18]

Predicted Mass Spectrum and Fragmentation
The mass spectrum of 2,4-dichloro-5-methylphenol will be defined by its molecular weight

and the presence of two chlorine atoms.
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Molecular Ion (M⁺): The most critical feature is the isotopic pattern of the molecular ion.

Chlorine has two stable isotopes: ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance).[19] A

molecule with two chlorine atoms will therefore exhibit three distinct peaks for the molecular

ion:

M⁺ peak: (Contains two ³⁵Cl atoms) at m/z 176.

[M+2]⁺ peak: (Contains one ³⁵Cl and one ³⁷Cl) at m/z 178.

[M+4]⁺ peak: (Contains two ³⁷Cl atoms) at m/z 180. The predicted intensity ratio of these

peaks is approximately 9:6:1, which is a definitive indicator for a dichlorinated compound.

[3][20][21]

Key Fragmentation Pathways: The high energy of EI-MS (typically 70 eV) will cause the

molecular ion to fragment.[22]

Loss of Methyl Radical ([M-15]⁺): Cleavage of the C-C bond between the ring and the

methyl group results in the loss of a ·CH₃ radical (15 Da). This will produce a fragment ion

cluster at m/z 161, 163, 165 (still containing two chlorines).

Loss of Chlorine Radical ([M-35]⁺): Loss of a ·Cl radical (35 Da) is a common pathway for

chlorinated aromatics. This would yield a fragment at m/z 141 (containing one remaining

chlorine, which would show a smaller [M+2] peak at m/z 143 in a 3:1 ratio).

Experimental Protocol: Electron Ionization (EI-MS)
This describes a general procedure for analyzing a solid, thermally stable organic compound

via a direct insertion probe or GC-MS.

Sample Introduction: Dissolve a small amount (<1 mg) of 2,4-dichloro-5-methylphenol in a

volatile solvent like methanol or dichloromethane.

Ionization: Introduce the sample into the high-vacuum source of the mass spectrometer. If

using a direct probe, the sample is volatilized by heating. In a GC-MS system, the compound

is vaporized and separated on a GC column before entering the source.[23]
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Electron Bombardment: In the ion source, the gaseous molecules are bombarded by a beam

of electrons accelerated to 70 eV. This energy is sufficient to eject an electron from the

molecule, forming the molecular ion (M⁺), and to induce fragmentation.[18]

Mass Analysis: The newly formed positive ions are accelerated into a mass analyzer (e.g., a

quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detects the ions, and the resulting signal is processed to

generate the mass spectrum, which plots relative abundance versus m/z.

Conclusion: An Integrated Spectroscopic Profile
The structural confirmation of 2,4-dichloro-5-methylphenol relies on the synergistic

interpretation of data from multiple spectroscopic techniques. The predicted analytical data

provides a robust and unique fingerprint for this molecule:

¹H NMR will show two distinct aromatic singlets, a broad phenolic proton, and a sharp methyl

singlet.

¹³C NMR will display seven unique signals, confirming the asymmetric nature of the

molecule.

FTIR will be characterized by a broad O-H stretch, aromatic C-H and C=C signals, and

strong C-Cl absorptions.

EI-MS will provide the definitive molecular weight and confirmation of two chlorine atoms

through the characteristic M⁺, [M+2]⁺, and [M+4]⁺ ion cluster at m/z 176, 178, and 180 with a

9:6:1 intensity ratio.

By understanding the predicted spectroscopic behavior and employing the validated protocols

outlined in this guide, researchers and scientists can confidently identify 2,4-dichloro-5-
methylphenol and ensure the quality and integrity of their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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